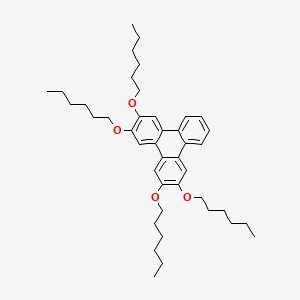

2,3,6,7-Tetrakis(hexyloxy)triphenylene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3,6,7-Tetrakis(hexyloxy)triphenylene is a discotic liquid crystal compound featuring a planar triphenylene core substituted with four hexyloxy groups at the 2,3,6,7-positions. The hexyloxy chains enhance solubility in organic solvents while maintaining intermolecular π-π interactions critical for charge transport in electronic applications . This compound is synthesized via alkylation of hydroxylated triphenylene precursors, such as 2,3,6,7,10,11-hexahydroxytriphenylene, using alkyl halides and bases like potassium carbonate in polar aprotic solvents (e.g., DMF) . Its structural and electronic properties make it suitable for organic semiconductors, liquid crystalline materials, and covalent organic frameworks (COFs) .

Preparation Methods

The synthesis of 2,3,6,7-Tetrakis(hexyloxy)triphenylene typically involves several key steps:

Oxidative Coupling: The process begins with the oxidative coupling of 2-acetoxy-1-hexyloxybenzene to form a biphenyl intermediate.

Nucleophilic Aromatic Substitution: This intermediate undergoes nucleophilic aromatic substitution to introduce the hexyloxy groups at the desired positions.

Cyclization: The final step involves cyclization to form the triphenylene core with the hexyloxy substituents.

Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

2,3,6,7-Tetrakis(hexyloxy)triphenylene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles.

Scientific Research Applications

Materials Science

2,3,6,7-Tetrakis(hexyloxy)triphenylene serves as a fundamental building block for the development of new materials. Its discotic liquid crystal properties allow it to form ordered structures at the molecular level, which is crucial for creating advanced materials.

- Discotic Liquid Crystals : The compound is utilized as a model molecule in studies of discotic liquid crystals (DLCs). These materials are characterized by their ability to self-assemble into columnar structures, making them suitable for applications in organic electronics and photonics. The hexyl side chains enhance solubility and facilitate the formation of mesophases, which are essential for the stability and functionality of liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs) .

- Thermal Properties : Research indicates that this compound exhibits notable thermal stability and phase transition behavior. For instance, it has been shown to maintain its mesophase characteristics over a wide temperature range, which is beneficial for applications requiring thermal resilience .

Optoelectronic Applications

The compound plays a vital role in optoelectronic devices due to its electron-rich structure and ability to transport charge effectively.

- Hole Transport Layer : In perovskite solar cells, this compound functions as a hole transport layer. Its high charge mobility enhances the efficiency of charge separation and transport within the solar cell architecture .

- Organic Photodetectors : The compound's optical properties make it suitable for use in organic photodetectors. Its ability to absorb light and convert it into electrical signals is leveraged in the development of sensitive detection devices .

Liquid Crystal Technology

The unique structure of this compound allows it to be employed in various liquid crystal technologies.

- Liquid Crystal Displays : As a component in LCDs, this compound contributes to the modulation of light through its mesogenic properties. It can be tuned to achieve desired optical effects based on temperature variations .

- Stabilization of Polymer Blends : The compound has been explored as a compatibilizer in polymer blends. By stabilizing hydrophobic and hydrophilic components within a blend, it helps prevent phase separation and enhances the mechanical properties of the resulting materials .

Case Studies

Several studies have documented the successful application of this compound in real-world scenarios:

Mechanism of Action

The mechanism by which 2,3,6,7-Tetrakis(hexyloxy)triphenylene exerts its effects is primarily through its ability to form stable columnar liquid crystalline phases. These phases facilitate efficient charge transport and molecular alignment, which are crucial for its applications in organic electronics and materials science . The molecular targets and pathways involved include interactions with other aromatic systems and the formation of supramolecular assemblies .

Comparison with Similar Compounds

Substituent Number and Position

2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene (HAT6)

- Structure : Six hexyloxy groups at all peripheral positions (2,3,6,7,10,11).

- Properties :

- Higher solubility in organic solvents due to increased steric shielding .

- Enhanced electron density at the triphenylene core compared to the tetrakis derivative, improving charge carrier mobility .

- Forms columnar hexagonal (Colh) liquid crystalline phases at lower temperatures due to balanced π-stacking and chain flexibility .

- Applications : Widely used in organic field-effect transistors (OFETs) and photovoltaic devices .

2,3,6,7-Tetrakis(hexyloxy)-10,11-bis(hexylthio)triphenylene

- Structure : Four hexyloxy groups at 2,3,6,7 and two hexylthio groups at 10,11 .

- Reduced symmetry may disrupt columnar packing, leading to less ordered mesophases compared to fully alkoxy-substituted analogs .

- Applications : Explored in ambipolar semiconductors and sensors .

Substituent Chain Length

2,3,6,7,10,11-Hexakis(octyloxy)triphenylene

- Structure : Six octyloxy chains instead of hexyloxy .

- Properties: Longer chains increase solubility in non-polar solvents but reduce π-π overlap due to enhanced steric hindrance . Lower clearing temperatures (Tc) in liquid crystalline phases due to greater chain flexibility .

- Applications : Suitable for solution-processed optoelectronic devices .

2,3,6,7,10,11-Hexakis(pentyloxy)triphenylene

- Structure : Six pentyloxy chains .

- Properties :

- Applications: Limited to high-temperature processing methods .

Substituent Functional Groups

2,3,6,7,10,11-Hexakis(methylsulfanyl)triphenylene

- Structure : Methylsulfanyl (-SMe) groups replace alkoxy chains .

- Reduced solubility compared to alkoxy derivatives due to weaker solvation of thioethers .

- Applications : Niche use in conductive polymers and redox-active materials .

2,3,6,7,10,11-Hexahydroxytriphenylene Tetrahydrate

- Structure : Hydroxyl groups with water molecules in the crystal lattice .

- Properties :

- Applications : Key starting material for COFs and supramolecular assemblies .

Mixed-Functionalization Derivatives

2,3,6,7-Tetrakis(hexyloxy)-10-methoxy-triphenylene-11-undecanoate Polysiloxane

- Structure: Tetrakis(hexyloxy)triphenylene linked to a polysiloxane backbone via undecanoate spacers .

- Properties :

- Applications : Thermooptical devices and stimuli-responsive materials .

Research Findings and Implications

- Electronic Properties : Alkoxy chain length and number inversely correlate with charge mobility but enhance processability. For instance, HAT6 outperforms the tetrakis derivative in OFETs due to higher symmetry and solubility .

- Thermal Behavior : Longer chains (e.g., octyloxy) lower phase transition temperatures, enabling room-temperature liquid crystallinity .

- Synthetic Flexibility : Mixed-functionalization (e.g., alkoxy/thioether) allows fine-tuning of electronic and supramolecular properties for targeted applications .

Properties

CAS No. |

162281-30-3 |

|---|---|

Molecular Formula |

C42H60O4 |

Molecular Weight |

628.9 g/mol |

IUPAC Name |

2,3,6,7-tetrahexoxytriphenylene |

InChI |

InChI=1S/C42H60O4/c1-5-9-13-19-25-43-39-29-35-33-23-17-18-24-34(33)36-30-40(44-26-20-14-10-6-2)42(46-28-22-16-12-8-4)32-38(36)37(35)31-41(39)45-27-21-15-11-7-3/h17-18,23-24,29-32H,5-16,19-22,25-28H2,1-4H3 |

InChI Key |

FOXCXPICCKTKHF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC1=C(C=C2C(=C1)C3=CC=CC=C3C4=CC(=C(C=C42)OCCCCCC)OCCCCCC)OCCCCCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.